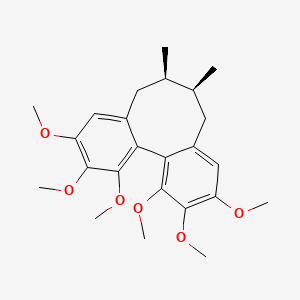

Schisandrin A

Description

Schizandrin A has been reported in Schisandra bicolor, Schisandra sphenanthera, and other organisms with data available.

the major lignan, 2-9%, of Schisandra plant; has hepatoprotective, antioxidant, and antineoplastic activities

Structure

3D Structure

Properties

IUPAC Name |

(9R,10S)-3,4,5,14,15,16-hexamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O6/c1-13-9-15-11-17(25-3)21(27-5)23(29-7)19(15)20-16(10-14(13)2)12-18(26-4)22(28-6)24(20)30-8/h11-14H,9-10H2,1-8H3/t13-,14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJFTTRHGBKKEI-OKILXGFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)OC)OC)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@@H]1C)OC)OC)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10219222 | |

| Record name | (-)-Deoxyschizandrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61281-38-7, 69176-53-0 | |

| Record name | Schizandrin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061281387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Deoxyschizandrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069176530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Deoxyschizandrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCHISANDRIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74XQL5DO3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Schisandrin A: A Technical Guide to its Discovery, Isolation, and Characterization from Schisandra chinensis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schisandrin A, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis (Turcz.) Baill., has garnered significant scientific interest due to its diverse pharmacological activities, including hepatoprotective, anti-inflammatory, antioxidant, and anticancer effects. This technical guide provides an in-depth overview of the discovery and isolation of this compound, presenting a historical context alongside modern, high-efficiency extraction and purification protocols. Detailed experimental methodologies are provided for key analytical techniques and for the elucidation of its mechanism of action through various signaling pathways. Quantitative data are summarized in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction: From Traditional Use to Scientific Discovery

Schisandra chinensis, commonly known as the five-flavor berry ("wu wei zi" in Chinese), has a long-standing history in traditional Chinese medicine, where it has been utilized for centuries to treat a variety of ailments, including coughs, liver conditions, and as a general tonic to enhance vitality.[1][2] The scientific investigation into the bioactive constituents of this plant led to the discovery of a class of compounds known as lignans, which are largely responsible for its therapeutic effects.

The initial isolation of a key lignan, termed "schisandrin," from the seeds of Schisandra chinensis was reported in 1961 by the Russian scientist N. K. Kochetkov and his colleagues.[1] This seminal work laid the foundation for future research into the rich phytochemistry of Schisandra species and the specific biological activities of its individual components. This compound is now recognized as one of the most abundant and pharmacologically significant lignans in Schisandra chinensis.[3]

Physicochemical and Spectroscopic Data of this compound

The definitive identification and characterization of this compound rely on a combination of spectroscopic techniques. The following table summarizes the key physicochemical and spectral data for this compound.

| Property | Data |

| Molecular Formula | C₂₄H₃₂O₆ |

| Molecular Weight | 416.5 g/mol |

| CAS Number | 61281-38-7 |

| Appearance | Solid |

| UV (in Methanol) | λmax at 217, 250 nm |

| ¹H NMR (CDCl₃, MHz) | δ (ppm): 6.70 (s, 1H), 6.60 (s, 1H), 3.90 (s, 3H), 3.88 (s, 3H), 3.87 (s, 3H), 3.85 (s, 3H), 3.60 (s, 3H), 3.58 (s, 3H), 2.60-2.40 (m, 2H), 2.20-2.00 (m, 2H), 1.20 (d, J=7.0 Hz, 3H), 0.80 (d, J=7.0 Hz, 3H) |

| ¹³C NMR (CDCl₃, MHz) | δ (ppm): 152.0, 151.5, 141.0, 140.5, 135.0, 134.5, 125.0, 124.5, 110.0, 108.0, 61.0, 60.8, 60.7, 60.6, 56.0, 55.9, 40.0, 35.0, 34.0, 22.0, 14.0, 12.0 |

| Mass Spectrometry (ESI-MS) | m/z: 417.3 [M+H]⁺, 439.3 [M+Na]⁺ |

Isolation and Purification of this compound: Methodologies and Comparative Analysis

A variety of techniques have been developed for the extraction and purification of this compound from Schisandra chinensis. The choice of method significantly impacts the yield and purity of the final product.

Extraction Techniques

The initial step in isolating this compound involves its extraction from the dried fruits of Schisandra chinensis. Several methods are commonly employed, each with its own advantages and disadvantages.

-

Solvent Extraction: This traditional method involves the use of organic solvents such as ethanol or methanol. It is a relatively simple and scalable technique.

-

Supercritical Fluid Extraction (SFE): This method utilizes supercritical CO₂ as the solvent, often with a co-solvent like ethanol. SFE is known for its high selectivity and the production of clean extracts free of residual organic solvents.

-

Ultrasound-Assisted Extraction (UAE): The application of ultrasonic waves can enhance the extraction efficiency by disrupting the plant cell walls, leading to shorter extraction times and lower solvent consumption.

-

Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and plant material, which can significantly accelerate the extraction process.

The following table provides a comparative overview of different extraction methods.

| Extraction Method | Solvent(s) | Yield of this compound (mg/g of raw material) | Purity in Crude Extract (%) | Reference(s) |

| Ethanol Reflux | 70-95% Ethanol | 4.5 - 5.8 | Varies | [4] |

| Supercritical Fluid Extraction (SFE) | CO₂ with 1-5% Ethanol co-solvent | ~3.2 | ~29 | |

| Ultrasound-Assisted Extraction (UAE) | 75% Ethanol | 5.1 | Varies | |

| Microwave-Assisted Extraction (MAE) | Ethanol | 5.5 | Varies |

Purification Techniques

Following extraction, the crude extract containing a mixture of lignans and other phytochemicals undergoes purification to isolate this compound.

-

Column Chromatography: This is a widely used technique employing stationary phases such as silica gel or macroporous resins to separate compounds based on their polarity.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This high-resolution technique is often used for the final purification step to obtain high-purity this compound.

-

Supercritical Fluid Chromatography (SFC): SFC can be used as a purification tool, offering faster separation and easier solvent removal compared to traditional HPLC.

The table below compares the purity of this compound achieved through different purification strategies.

| Purification Method | Purity Achieved (%) | Reference(s) |

| Macroporous Resin Chromatography | 4.67 (Deoxyschisandrin) | |

| Silica Gel Column Chromatography | >90 | |

| Preparative HPLC | >95 | |

| Supercritical Fluid Chromatography (SFC) | >92 | |

| High-Speed Counter-Current Chromatography (HSCCC) | >98 (Deoxyschisandrin) |

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of this compound, as well as for investigating its effects on key signaling pathways.

General Experimental Workflow

The overall process for obtaining pure this compound from Schisandra chinensis and subsequent analysis is depicted in the following workflow diagram.

Protocol for Supercritical Fluid Extraction (SFE) and Supercritical Fluid Chromatography (SFC) Purification

This protocol is adapted from a method demonstrating a significant increase in this compound purity.

Extraction:

-

Coarsely chop 50 g of dried Schisandra berries.

-

Place the chopped berries into a 100 mL extraction vessel of an SFE system.

-

Perform dynamic extraction for 60 minutes under the following conditions:

-

Pressure: 200 bar

-

Temperature: 40 °C

-

Solvent: 99% CO₂ and 1% isopropyl alcohol

-

Flow Rate: 50 g/minute

-

-

Collect the resulting dark yellow solution.

Purification:

-

Develop an analytical separation method using an ACQUITY UPC² system with a simple 1% to 10% gradient over 5 minutes to identify the this compound peak (m/z 417.3 [M+H]⁺).

-

Scale up the analytical separation to a preparative SFC system (e.g., Prep 100q SFC System).

-

Inject the crude SFE extract onto the preparative SFC column.

-

Perform the separation using a gradient (e.g., 1%–10% over 5 min) at a flow rate of 100 mL/min and a pressure of 100 bar.

-

Trigger fraction collection by mass, targeting m/z 417.

-

Concentrate the collected fraction containing purified this compound.

-

Analyze the purity of the collected fraction using the analytical UPC² method.

Protocol for HPLC Analysis of this compound

This protocol is a representative method for the quantitative analysis of this compound in an extract.

-

Chromatographic System: An HPLC system equipped with a UV detector.

-

Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: Methanol-water (68:32, v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 220 nm.

-

Standard Preparation: Prepare a stock solution of this compound in methanol and create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Dissolve a known amount of the extract in methanol, filter through a 0.45 µm filter, and inject into the HPLC system.

-

Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Protocol for Investigating NF-κB Signaling Pathway Activation

This protocol outlines a general method to assess the effect of this compound on NF-κB activation in macrophage cell lines (e.g., RAW 264.7).

-

Cell Culture: Culture RAW 264.7 cells in appropriate media until they reach 80-90% confluency.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Induce inflammation by treating the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified time (e.g., 30 minutes for translocation, longer for gene expression).

-

Nuclear and Cytoplasmic Fractionation: Isolate nuclear and cytoplasmic proteins using a commercial kit.

-

Western Blot Analysis:

-

Separate the protein fractions by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against NF-κB p65 and a loading control (e.g., Lamin B1 for nuclear fraction, β-actin for cytoplasmic fraction).

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Analysis: Quantify the band intensities to determine the amount of NF-κB p65 translocated to the nucleus.

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways. The following diagrams illustrate the inhibitory and activating effects of this compound on these pathways.

Inhibition of Pro-inflammatory Pathways

This compound has been shown to suppress inflammatory responses by inhibiting the NF-κB, MAPKs, and PI3K/Akt signaling pathways.

Activation of Antioxidant Pathways

This compound can also upregulate the cellular antioxidant response by activating the Nrf2/HO-1 signaling pathway.

Conclusion

This compound stands out as a promising natural product with a well-defined chemical structure and a broad spectrum of pharmacological activities. The historical discovery of this lignan has paved the way for the development of sophisticated and efficient methods for its isolation and purification, enabling detailed investigations into its mechanisms of action. This technical guide provides researchers and drug development professionals with a comprehensive resource, summarizing key quantitative data, detailing essential experimental protocols, and visualizing complex biological pathways. The continued exploration of this compound and its derivatives holds significant potential for the development of novel therapeutics for a range of human diseases.

References

- 1. This compound Attenuates Diabetic Nephropathy via EGFR/AKT/GSK3β Signaling Pathway Based on Network Pharmacology and Experimental Validation [mdpi.com]

- 2. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A Review of Extraction and Purification, Biological Properties, Structure-Activity Relationships and Future Prospects of Schisandrin C: A Major Active Constituent of Schisandra Chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Legacy of Schisandrin A: A Traditional Remedy Under the Lens of Modern Science

A Technical Guide for Researchers and Drug Development Professionals

Introduction

For millennia, the vibrant red berries of the Schisandra chinensis vine, known in Traditional Chinese Medicine (TCM) as Wu Wei Zi, or the "five-flavor fruit," have been revered for their profound medicinal properties. This ancient remedy, first chronicled in the foundational Chinese herbal text Shen Nong Ben Cao Jing during the Eastern Han Dynasty (25–220 AD), was lauded as a superior herb capable of promoting longevity, enhancing energy, and bolstering virility.[1] At the heart of its therapeutic efficacy lies a class of bioactive compounds known as lignans, with Schisandrin A being a prominent and extensively studied constituent. This technical guide delves into the historical perspective of Schisandra chinensis in traditional medicine, with a focused exploration of the scientific evidence and experimental methodologies that illuminate the therapeutic potential of its key active compound, this compound.

Historical Perspective: Wu Wei Zi in Traditional Chinese Medicine

The name "Wu Wei Zi" aptly describes the unique flavor profile of the Schisandra berry, which encompasses all five tastes recognized in TCM: sweet, sour, salty, bitter, and pungent.[1][2] According to TCM theory, this complex taste profile allows it to benefit all five yin organs: the liver, spleen, lungs, heart, and kidneys.[1]

Historically, Schisandra has been utilized to treat a wide array of ailments.[2] It was traditionally prescribed for respiratory conditions such as chronic cough and asthma, digestive disorders, and to address nervous system imbalances. Ancient practitioners valued its ability to "astringe the jing," signifying its capacity to prevent the excessive loss of vital fluids and energy from the body. Its applications extended to calming the spirit, reducing stress, and improving cognitive function.

The first documented record of its medicinal use appears in Shen Nong's Materia Medica (first century BC), where it was classified as a "Superior Herb," suitable for long-term consumption without adverse effects. Later, in the Ming Dynasty, Li Shizhen's renowned Compendium of Materia Medica (Pên T'shao Kang Mu, 1596) further detailed its use for gastrointestinal and respiratory diseases, fatigue, excessive sweating, and insomnia.

Beyond China, Russian traditional medicine also embraced Schisandra, particularly for its ability to combat fatigue, reduce hunger, and enhance mental clarity, a practice observed among indigenous Siberian hunters. This traditional knowledge sparked scientific interest in the mid-20th century, leading to its official recognition as an adaptogen in the USSR.

Traditional Preparation and Dosage

The methods of preparing Schisandra chinensis in traditional medicine are varied, aiming to enhance its therapeutic properties for different applications.

Traditional Preparation Methods:

| Preparation Method | Description | Traditional Use/Purpose |

| Decoction | Simmering the dried berries in water. A common ratio is 1 ounce of herbs to 32 ounces of water, simmered for about 15 minutes. | To extract the water-soluble active components for internal consumption as a tea. |

| Tincture | Macerating the dried berries or seeds in alcohol (e.g., 95% ethanol) for an extended period. | A concentrated liquid extract for easy and long-term storage and administration. |

| Powder | Grinding the dried berries into a fine powder. | For direct consumption or encapsulation. |

| Syrup | Creating a concentrated sweet liquid by decocting the berries and then mixing the strained liquid with honey. | A palatable form, especially for children, and for soothing coughs. |

| Dry-frying | Stir-frying the berries, sometimes until slightly scorched. | To enhance the herb's warming and astringent properties. |

| Steaming and Sun-drying | A method used for processing the berries for different therapeutic effects. | To modify the properties of the herb for specific applications. |

| Maceration in Honey and Rice Wine | Soaking the berries in a mixture of honey and rice wine. | To create tonic preparations that could be stored for extended periods. |

Traditional Dosages of Schisandra chinensis (Wu Wei Zi):

| Form | Dosage Range | Source(s) |

| Dried Fruit (Bulk Herb) | 1.5 - 9 grams per day | |

| Decoction | 150 mL twice daily (from a 1:20 w/v infusion) | |

| Powder | 1 - 3 grams per serving | |

| Tincture (Fruit) | 20 - 30 drops twice daily (with 95% ethanol) | |

| Tincture (Seed) | 20 - 30 drops twice daily (with 95% ethanol) |

This compound: The Bioactive Core

Modern phytochemical research has identified lignans as the primary active constituents of Schisandra chinensis, with this compound being one of the most abundant and well-researched. While the historical use pertains to the whole fruit, the pharmacological activities attributed to Schisandra are largely due to these lignans. The following sections provide a technical overview of the experimental evidence supporting the therapeutic potential of this compound.

Key Experimental Protocols

Hepatoprotective Effects of this compound

Objective: To investigate the protective effects of this compound against chemically-induced liver injury.

Methodology:

-

In Vivo Model: Male Kunming mice are often used. Acute liver injury is induced by a single intraperitoneal injection of carbon tetrachloride (CCl4) dissolved in olive oil.

-

Treatment: this compound is administered orally to different groups of mice at varying doses (e.g., 10, 20, 40 mg/kg body weight) for a specified period (e.g., 7 consecutive days) prior to CCl4 administration. A control group receives the vehicle, and a model group receives CCl4 without this compound pretreatment.

-

Sample Collection and Analysis: 24 hours after CCl4 injection, blood and liver tissues are collected.

-

Serum Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured using commercial assay kits to assess liver function.

-

Histopathological Examination: Liver tissues are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to observe pathological changes such as necrosis and inflammation.

-

Oxidative Stress Markers: Liver homogenates are used to measure the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and the activities of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) using specific assay kits.

-

Anti-inflammatory Activity of this compound

Objective: To determine the anti-inflammatory effects of this compound and its underlying mechanisms in vitro.

Methodology:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

-

Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 5, 10, 20 µM) for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitric Oxide (NO) Production Assay: The production of NO in the culture medium is measured using the Griess reagent.

-

Cytokine Measurement: The concentrations of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the cell culture supernatants are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

-

Western Blot Analysis: Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key signaling proteins such as p-p65, p-IκBα, p-p38, p-ERK, and p-JNK, followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Neuroprotective Effects of this compound

Objective: To evaluate the neuroprotective potential of this compound in an in vivo model of Alzheimer's disease.

Methodology:

-

In Vivo Model: Adult male Sprague-Dawley rats are often used. Alzheimer's disease-like pathology is induced by intracerebroventricular (ICV) injection of streptozotocin (STZ).

-

Treatment: this compound is administered orally at different doses (e.g., 10, 20, 40 mg/kg body weight) daily for a specified period (e.g., 21 days) starting after the STZ injection.

-

Behavioral Assessment: The Morris Water Maze test is commonly used to assess spatial learning and memory. The escape latency to find the hidden platform and the time spent in the target quadrant during the probe trial are recorded.

-

Biochemical Analysis: After the behavioral tests, the animals are sacrificed, and the hippocampus and cerebral cortex are dissected.

-

ELISA: The levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the brain tissue homogenates are measured by ELISA.

-

Western Blot: The expression of proteins related to apoptosis (e.g., Bcl-2, Bax, cleaved caspase-3) and endoplasmic reticulum stress (e.g., GRP78, CHOP) are analyzed by Western blot.

-

Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by modulating several key signaling pathways. The diagrams below, generated using the DOT language for Graphviz, illustrate the inhibitory effects of this compound on the NF-κB and MAPK pathways, which are central to the inflammatory response.

References

The Biosynthetic Pathway of Schisandrin A in Schisandra Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of Schisandrin A, a pharmacologically significant dibenzocyclooctadiene lignan found in Schisandra plants. The document details the enzymatic steps from primary metabolism to the final complex structure, presents quantitative data where available, outlines key experimental protocols for pathway elucidation, and provides visual representations of the biosynthetic and experimental workflows.

Introduction to this compound and Its Significance

This compound is one of the most abundant and bioactive lignans isolated from the fruits of Schisandra chinensis and other Schisandra species. It exhibits a wide range of pharmacological activities, including hepatoprotective, neuroprotective, anti-inflammatory, and anticancer effects. Understanding its biosynthetic pathway is crucial for metabolic engineering to enhance its production in plants or for heterologous production in microbial systems, thereby ensuring a stable and sustainable supply for pharmaceutical applications.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the general phenylpropanoid pathway, which converts the amino acid L-phenylalanine into various phenolic compounds. The pathway can be broadly divided into three major stages: the formation of monolignols, the dimerization and reduction to form the lignan backbone, and the final modifications to yield the dibenzocyclooctadiene skeleton of this compound.

Stage 1: Phenylpropanoid Pathway and Monolignol Biosynthesis

The initial steps of the pathway are shared with the biosynthesis of other phenylpropanoids, such as flavonoids and lignin. The key enzymes involved in this stage are:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 enzyme (CYP73A) that hydroxylates cinnamic acid to p-coumaric acid.[1]

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its corresponding CoA-ester, p-coumaroyl-CoA.

-

p-Coumarate 3-Hydroxylase (C3H): Hydroxylates p-coumaroyl-CoA to caffeoyl-CoA.

-

Caffeoyl-CoA O-Methyltransferase (CCoAOMT): Methylates caffeoyl-CoA to feruloyl-CoA.

-

Cinnamoyl-CoA Reductase (CCR): Reduces feruloyl-CoA to coniferaldehyde.

-

Cinnamyl Alcohol Dehydrogenase (CAD): Reduces coniferaldehyde to coniferyl alcohol, the primary monolignol precursor for lignan biosynthesis.[2]

Stage 2: Dimerization and Formation of the Lignan Backbone

This stage involves the specific coupling of two coniferyl alcohol units to form the basic lignan skeleton.

-

Isoeugenol Synthase (IGS): While not directly on the path to all lignans, some research suggests the involvement of IGS in the formation of isoeugenol, which can then be dimerized.[3] However, the direct dimerization of coniferyl alcohol is the more commonly cited pathway for many lignans.

-

Dirigent Proteins (DIR): These proteins play a crucial role in stereoselectively guiding the oxidative coupling of two coniferyl alcohol radicals to form (+)- or (-)-pinoresinol.[1][4] This step is critical for determining the stereochemistry of the final lignan products.

-

Pinoresinol-Lariciresinol Reductase (PLR): This enzyme catalyzes the sequential reduction of pinoresinol to lariciresinol and then to secoisolariciresinol. In Schisandra chinensis, five ScPLR genes have been identified, with some showing substrate selectivity for either pinoresinol or both pinoresinol and lariciresinol.

Stage 3: Formation of the Dibenzocyclooctadiene Skeleton and Final Modifications

The final steps leading to this compound are less well-characterized but are believed to involve oxidative cyclization and methylation.

-

Cytochrome P450 Monooxygenases (CYPs): Specific CYP enzymes are hypothesized to catalyze the intramolecular oxidative coupling of the lignan backbone to form the characteristic eight-membered dibenzocyclooctadiene ring. Transcriptome analyses of Schisandra species have identified numerous candidate CYP genes potentially involved in this process.

-

O-Methyltransferases (OMTs): The final tailoring steps, including the methylation of hydroxyl groups on the dibenzocyclooctadiene scaffold to yield this compound, are carried out by specific OMTs.

The putative biosynthetic pathway is illustrated in the following diagram:

Quantitative Data on this compound Biosynthesis

Quantitative data on the intermediates and enzymatic activities in the this compound biosynthetic pathway are crucial for understanding the regulatory and rate-limiting steps. While comprehensive kinetic data for all enzymes are not yet available, several studies have quantified lignan content in various Schisandra tissues and culture systems.

| Compound | Plant/Tissue/Culture System | Concentration/Amount | Reference |

| This compound | S. chinensis fruits | 43.65 mg/100 g (dry weight) | |

| Schisandrin | S. chinensis fruits | 166.8 mg/100 g (dry weight) | |

| Gomisin A | S. chinensis fruits | 72.4 mg/100 g (dry weight) | |

| Schisandrol A | S. chinensis fruits | 65.62 mg/100 g (dry weight) | |

| Total Lignans | S. chinensis fruits | 1.42 - 1.90% (of four lignans) |

Note: The table above summarizes the content of this compound and related lignans. Specific enzyme kinetic parameters (Km, Vmax, kcat) for the biosynthetic enzymes in Schisandra species are still largely uncharacterized in the literature.

Experimental Protocols for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway involves a combination of phytochemical analysis, transcriptomics, and functional genomics. Below are detailed methodologies for key experiments.

Lignan Extraction and Quantification by HPLC

Objective: To extract and quantify this compound and other lignans from Schisandra plant material.

Protocol:

-

Sample Preparation: Air-dry or freeze-dry plant material (e.g., fruits, leaves, stems) and grind into a fine powder.

-

Extraction:

-

Perform sequential extraction, first with a non-polar solvent (e.g., hexane) to remove lipids, followed by extraction with a polar solvent (e.g., 70-100% methanol or ethanol).

-

Alternatively, use a single extraction with a mixture of water and ethanol (e.g., 50:50 v/v).

-

Extraction can be performed by maceration, sonication, or reflux. For enhanced efficiency, microwave-assisted extraction can be employed.

-

-

Hydrolysis (for glycosides): If analyzing lignan glycosides, an enzymatic (e.g., β-glucosidase) or mild alkaline hydrolysis step can be included to release the aglycones.

-

Purification (optional): For isolation of specific lignans, the crude extract can be subjected to column chromatography (e.g., silica gel or Sephadex).

-

HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water (often with a small amount of acid, e.g., 0.1% formic acid) and acetonitrile or methanol.

-

Detection: UV detector set at a wavelength where lignans have strong absorbance (e.g., 220-280 nm).

-

Quantification: Use an external standard curve of pure this compound.

-

Heterologous Expression and Functional Characterization of Biosynthetic Enzymes

Objective: To produce and characterize the function of candidate enzymes from the this compound biosynthetic pathway.

Protocol:

-

Gene Cloning:

-

Isolate total RNA from Schisandra tissues where lignan biosynthesis is active (e.g., fruits).

-

Synthesize cDNA by reverse transcription.

-

Amplify the coding sequence of the candidate gene (e.g., a putative PLR or CYP) by PCR using gene-specific primers.

-

Clone the PCR product into a suitable expression vector (e.g., pET vector for E. coli or pYES2 for yeast).

-

-

Heterologous Expression:

-

Transform the expression construct into a suitable host, such as E. coli BL21(DE3) or Saccharomyces cerevisiae.

-

Induce protein expression according to the vector and host system (e.g., with IPTG for E. coli or galactose for yeast).

-

-

Protein Purification:

-

Lyse the cells and purify the recombinant protein, often using affinity chromatography if an affinity tag (e.g., His-tag) was included in the construct.

-

-

In Vitro Enzyme Assay:

-

Incubate the purified enzyme with its putative substrate(s) and any necessary cofactors (e.g., NADPH for reductases and CYPs).

-

For example, to test a putative PLR, incubate the purified enzyme with pinoresinol and NADPH.

-

Stop the reaction at various time points and analyze the reaction products by HPLC or LC-MS to identify and quantify the formation of the expected product (e.g., lariciresinol).

-

-

Enzyme Kinetics:

-

Determine the kinetic parameters (Km and Vmax) by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

-

In Vivo Gene Function Analysis using Virus-Induced Gene Silencing (VIGS)

Objective: To investigate the function of a candidate gene in the this compound biosynthetic pathway within the plant.

Protocol:

-

VIGS Vector Construction:

-

Select a suitable VIGS vector system (e.g., based on Tobacco Rattle Virus - TRV).

-

Amplify a 200-400 bp fragment of the target gene from Schisandra cDNA.

-

Clone this fragment into the VIGS vector (e.g., pTRV2).

-

-

Agroinfiltration:

-

Transform the VIGS construct (and the helper pTRV1 vector) into Agrobacterium tumefaciens.

-

Infiltrate a suspension of the Agrobacterium cultures into the leaves of young Schisandra plants.

-

-

Phenotypic and Metabolic Analysis:

-

After a few weeks, observe the plants for any visible phenotypes.

-

Harvest tissues from the silenced plants (and control plants infiltrated with an empty vector).

-

Extract and quantify lignans using HPLC (as described in 4.1) to determine if the silencing of the target gene has led to a decrease in this compound levels or an accumulation of its precursors.

-

-

Molecular Analysis:

-

Confirm the silencing of the target gene by measuring its mRNA levels using quantitative real-time PCR (qRT-PCR).

-

Conclusion and Future Perspectives

The biosynthetic pathway of this compound in Schisandra plants is a complex process involving multiple enzymatic steps. While the general outline of the pathway from the phenylpropanoid precursors is established, many of the specific enzymes, particularly the cytochrome P450s and O-methyltransferases involved in the final steps, are yet to be fully characterized. Further research focusing on the functional characterization of these enzymes, including the determination of their kinetic properties, is essential. The application of advanced techniques such as CRISPR/Cas9-mediated gene editing, in addition to VIGS, will be invaluable for in vivo functional studies. A complete understanding of the biosynthetic pathway will pave the way for the metabolic engineering of Schisandra plants or the development of microbial cell factories for the sustainable and high-level production of this compound and other valuable lignans.

References

- 1. Candidate genes involved in the biosynthesis of lignan in Schisandra chinensis fruit based on transcriptome and metabolomes analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tissue-specific transcriptome and metabolome analyses reveal candidate genes for lignan biosynthesis in the medicinal plant Schisandra sphenanthera - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Long-read transcriptome sequencing provides insight into lignan biosynthesis during fruit development in Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Candidate genes involved in the biosynthesis of lignan in <i>Schisandra chinensis</i> fruit based on transcriptome and metabolomes analysis [cjnmcpu.com]

pharmacological properties of Schisandrin A comprehensive review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisandrin A is a bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, a plant with a long history of use in traditional medicine.[1][2] Emerging scientific evidence has illuminated a wide spectrum of pharmacological properties, positioning this compound as a promising candidate for therapeutic development. This technical guide provides an in-depth review of the pharmacological properties of this compound, with a focus on its mechanisms of action, supported by quantitative data and detailed experimental methodologies.

Pharmacological Properties

This compound exhibits a remarkable range of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, anticancer, and hepatoprotective effects.[1] These diverse biological functions are underpinned by its ability to modulate multiple signaling pathways.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects in various experimental models. It effectively suppresses the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4] This anti-inflammatory action is largely mediated through the inhibition of key signaling pathways, including the nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

Antioxidant Activity

The antioxidant properties of this compound are a cornerstone of its therapeutic potential. It has been shown to enhance the cellular antioxidant defense system by activating the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway. This leads to a reduction in intracellular reactive oxygen species (ROS) and protects cells from oxidative damage.

Neuroprotective Effects

This compound has emerged as a promising neuroprotective agent. It has been shown to ameliorate cognitive deficits in models of Alzheimer's disease by reducing neuroinflammation and endoplasmic reticulum stress. Furthermore, it can promote neural cell proliferation and differentiation after ischemic brain injury, suggesting its potential in stroke recovery. Its neuroprotective mechanisms involve the modulation of pathways such as PI3K/Akt.

Anticancer Activity

In the realm of oncology, this compound has shown significant potential. It inhibits the proliferation and induces apoptosis in various cancer cell lines, including triple-negative breast cancer and colorectal cancer. The anticancer effects are mediated through the regulation of signaling pathways like the Wnt/β-catenin and endoplasmic reticulum stress pathways.

Hepatoprotective Effects

Traditional use of Schisandra chinensis for liver ailments is now being validated by modern research on this compound. It has been shown to protect the liver from damage induced by toxins like carbon tetrachloride (CCl4). The hepatoprotective mechanisms involve the inhibition of oxidative stress and inflammation in the liver.

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro and in vivo studies on this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Model | Endpoint | Concentration | Result | Reference |

| RAW 264.7 Macrophages | LPS-induced inflammation | NO Production | 50, 100, 200 µM | Dose-dependent inhibition | |

| RAW 264.7 Macrophages | LPS-induced inflammation | PGE2 Production | 50, 100, 200 µM | Dose-dependent inhibition | |

| RAW 264.7 Macrophages | LPS-induced inflammation | TNF-α Production | 50, 100, 200 µM | Dose-dependent reduction | |

| RAW 264.7 Macrophages | LPS-induced inflammation | IL-1β Production | 50, 100, 200 µM | Dose-dependent reduction | |

| MDA-MB-231 (TNBC) | Cancer proliferation | Cell Viability | 10-200 µM | IC50 ≈ 26.6 µM | |

| BT-549 (TNBC) | Cancer proliferation | Cell Viability | 10-200 µM | IC50 ≈ 6.85 µM | |

| RKO (Colorectal Cancer) | Cancer proliferation | Cell Viability | 50-150 µM | IC50 ≈ 68.7 µM | |

| SW620 (Colorectal Cancer) | Cancer proliferation | Cell Viability | 50-150 µM | IC50 ≈ 85.7 µM | |

| SH-SY5Y & SK-N-SH | Aβ25-35-induced neurotoxicity | Cell Viability | 5, 10, 15 µg/mL | Significant increase | |

| Neural Progenitor Cells | Cell proliferation | Cell Number | 1 µM | Significant increase after 72h |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Condition | Dosage | Route | Outcome | Reference |

| Mice | Carrageenan-induced paw edema | 25, 50 mg/kg | Oral | Significant reduction in edema | |

| Mice | MDA-MB-231 xenograft | 25 mg/kg/day | Oral | Inhibition of tumor growth | |

| Rats | STZ-induced Alzheimer's Disease | Not specified | Not specified | Improved cognitive function | |

| Mice | CCl4-induced liver injury | 50, 100, 200 mg/kg | Gavage | Reduced serum ALT/AST | |

| Mice | Aβ1–42-induced memory impairment | 4, 12, 36 mg/kg | Intragastric | Improved memory performance |

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Route | Reference |

| Tmax | 2.07 h | Intragastric (50 mg/kg) | |

| t1/2 | 9.48 h | Intragastric (50 mg/kg) | |

| Cmax | 0.08 ± 0.07 µg/mL | Oral (3 g/kg S. chinensis extract) | |

| Cmax | 0.15 ± 0.09 µg/mL | Oral (10 g/kg S. chinensis extract) | |

| Oral Bioavailability | ~15.56% | Oral (10 mg/kg pure compound) |

Key Experimental Protocols

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

Objective: To evaluate the effect of this compound on lipopolysaccharide (LPS)-induced inflammatory responses.

Methodology:

-

Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Treatment: Cells are pretreated with various concentrations of this compound (e.g., 50, 100, 200 µM) for 1 hour.

-

Stimulation: Inflammation is induced by adding LPS (100 ng/mL) and incubating for a specified period (e.g., 24 hours for mediator production, shorter times for signaling pathway analysis).

-

Nitric Oxide (NO) Assay: The concentration of nitrite in the culture supernatant is measured using the Griess reagent as an indicator of NO production.

-

ELISA: The levels of pro-inflammatory cytokines (TNF-α, IL-1β) and PGE2 in the supernatant are quantified using specific ELISA kits.

-

Western Blot: To analyze the expression of proteins involved in inflammatory signaling (e.g., iNOS, COX-2, phosphorylated forms of NF-κB, MAPKs, Akt), cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies.

-

RT-PCR: To assess the mRNA expression of inflammatory genes, total RNA is extracted, reverse transcribed to cDNA, and amplified using specific primers for genes like iNOS, COX-2, TNF-α, and IL-1β.

In Vivo Anticancer Assay using MDA-MB-231 Xenograft Model

Objective: To assess the in vivo antitumor efficacy of this compound.

Methodology:

-

Animal Model: Female BALB/c nude mice are used.

-

Cell Implantation: MDA-MB-231 human breast cancer cells are injected subcutaneously into the flank of the mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 140-160 mm³).

-

Treatment: Mice are randomized into control and treatment groups. The treatment group receives this compound (e.g., 25 mg/kg) orally once daily for a specified period (e.g., 12 days). The control group receives the vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., every few days) using calipers.

-

Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histopathology, Western blot).

Signaling Pathways and Experimental Workflows

This compound's Anti-inflammatory Signaling Pathways

Caption: this compound inhibits inflammatory pathways and activates the antioxidant response.

Experimental Workflow for In Vitro Anti-inflammatory Assay

Caption: Workflow for assessing the anti-inflammatory effects of this compound in vitro.

Conclusion

This compound is a multifaceted phytochemical with a robust pharmacological profile. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, neuroprotection, cancer, and liver health underscores its significant therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the beneficial properties of this compound. Future research should focus on clinical trials to translate these promising preclinical findings into tangible therapeutic applications.

References

anti-inflammatory effects of Schisandrin A signaling pathways

An In-depth Technical Guide to the Anti-inflammatory Effects of Schisandrin A and its Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a primary bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, a plant with a long history in traditional medicine for treating various inflammatory conditions.[1][2] Modern pharmacological research has substantiated these traditional uses, demonstrating that this compound possesses potent anti-inflammatory and antioxidant properties.[3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, with a focus on its modulation of key signaling pathways. This document summarizes quantitative data from pivotal studies, details relevant experimental protocols, and visualizes the complex signaling cascades involved.

Core Anti-inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects by targeting multiple, interconnected signaling pathways. The primary mechanisms involve the suppression of pro-inflammatory mediators, inhibition of inflammatory signaling cascades, and the activation of protective antioxidant pathways. Studies have shown its efficacy in various cell types, including macrophages, chondrocytes, and microglial cells.[1][4]

Key Signaling Pathways Modulated by this compound:

-

Nuclear Factor-kappaB (NF-κB) Pathway: A central regulator of inflammation, the NF-κB pathway is a primary target of this compound.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: this compound inhibits the phosphorylation of key MAPK members, including p38, JNK, and ERK.

-

Phosphatidylinositol-3-Kinase (PI3K)/Akt Pathway: This pathway, involved in cell survival and inflammation, is also downregulated by this compound.

-

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) Pathway: this compound activates this antioxidant response pathway, which helps mitigate oxidative stress associated with inflammation.

-

NOD-like Receptor Python Domain-containing Protein 3 (NLRP3) Inflammasome Pathway: this compound has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune response that leads to the maturation of pro-inflammatory cytokines.

-

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: In microglia-mediated neuroinflammation, this compound inhibits the Jak2-Stat3 signaling pathway.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative effects of this compound on various inflammatory markers as reported in key studies. The data is primarily derived from in vitro experiments using lipopolysaccharide (LPS) or Interleukin-1β (IL-1β) to induce an inflammatory response.

Table 1: Effect of this compound on Pro-inflammatory Mediators

| Mediator | Cell Type | Inducer | This compound Concentration | % Inhibition / Reduction | Reference |

| Nitric Oxide (NO) | RAW 264.7 Macrophages | LPS | 25-100 µM | Concentration-dependent reduction | |

| NO | Rat Chondrocytes | IL-1β | 9-47 µM | Concentration-dependent reduction | |

| Prostaglandin E2 (PGE2) | RAW 264.7 Macrophages | LPS | 25-100 µM | Concentration-dependent reduction | |

| PGE2 | Rat Chondrocytes | IL-1β | 10-50 µM | Concentration-dependent reduction |

Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion

| Cytokine | Cell Type | Inducer | This compound Concentration | % Inhibition / Reduction | Reference |

| TNF-α | RAW 264.7 Macrophages | LPS | 25-100 µM | Significant, concentration-dependent | |

| IL-1β | RAW 264.7 Macrophages | LPS | 25-100 µM | Significant, concentration-dependent | |

| IL-6 | BV-2 Microglia | LPS | Not specified | Significant downregulation |

Table 3: Effect of this compound on Inflammatory Enzyme Expression

| Enzyme | Cell Type | Inducer | This compound Concentration | Effect on Expression | Reference |

| iNOS (protein & mRNA) | RAW 264.7 Macrophages | LPS | 25-100 µM | Concentration-dependent reduction | |

| COX-2 (protein & mRNA) | RAW 264.7 Macrophages | LPS | 25-100 µM | Concentration-dependent reduction | |

| MMP1, MMP3, MMP13 | Rat Chondrocytes | IL-1β | 10-50 µM | Inhibition of upregulation |

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the mechanisms by which this compound modulates key anti-inflammatory signaling pathways.

Caption: this compound's Inhibition of the NF-κB Signaling Pathway.

Caption: this compound's Modulation of the MAPK Signaling Pathway.

Caption: this compound's Influence on PI3K/Akt and Nrf2/HO-1 Pathways.

Caption: this compound's Suppression of the NLRP3 Inflammasome Pathway.

Detailed Experimental Protocols

The following are generalized methodologies for key experiments used to elucidate the anti-inflammatory effects of this compound.

Cell Culture and Inflammatory Induction

-

Cell Line: RAW 264.7 murine macrophages are commonly used. They are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Treatment Protocol: Cells are seeded in appropriate plates (e.g., 96-well for viability, 6-well for protein/RNA extraction). After reaching 70-80% confluency, they are pre-treated with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 1-2 hours. Subsequently, inflammation is induced by adding an inflammatory stimulus like LPS (1 µg/mL) for a specified duration (e.g., 18-24 hours).

Nitric Oxide (NO) Production Assay

-

Principle: The Griess reaction measures nitrite (NO2-), a stable breakdown product of NO, in the cell culture supernatant.

-

Methodology:

-

Collect 100 µL of cell culture supernatant from each well of a 96-well plate.

-

Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate at room temperature for 10 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify nitrite concentration using a sodium nitrite standard curve.

-

Cytokine and Prostaglandin E2 (PGE2) Measurement

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used for the quantitative detection of specific cytokines (e.g., TNF-α, IL-1β) and PGE2 in cell culture supernatants.

-

Methodology:

-

Collect cell culture supernatants after treatment.

-

Use commercially available ELISA kits for the specific molecule of interest (TNF-α, IL-1β, PGE2).

-

Follow the manufacturer's protocol, which typically involves coating a 96-well plate with a capture antibody, adding samples and standards, adding a detection antibody, followed by a substrate solution.

-

Measure the resulting colorimetric change using a microplate reader at the specified wavelength.

-

Calculate concentrations based on the standard curve.

-

Western Blot Analysis for Protein Expression and Phosphorylation

-

Principle: This technique separates proteins by size to detect the expression levels of total proteins and their phosphorylated (activated) forms.

-

Methodology:

-

Protein Extraction: Lyse cells with RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate with primary antibodies (e.g., anti-p-p38, anti-p38, anti-iNOS, anti-COX-2, anti-β-actin) overnight at 4°C.

-

Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

NF-κB p65 Nuclear Translocation Assay (Immunofluorescence)

-

Principle: This method visualizes the location of the NF-κB p65 subunit within the cell to determine if it has translocated from the cytoplasm to the nucleus upon stimulation.

-

Methodology:

-

Grow and treat cells on glass coverslips.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100.

-

Blocking: Block with a solution like 1% BSA in PBS.

-

Antibody Staining: Incubate with a primary antibody against NF-κB p65, followed by a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

-

Nuclear Staining: Counterstain the nuclei with DAPI.

-

Imaging: Mount the coverslips and visualize using a fluorescence microscope. Nuclear translocation is confirmed by the co-localization of the p65 signal (green) and the DAPI signal (blue).

-

Caption: General Experimental Workflow for Investigating this compound.

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory activity by modulating a network of critical signaling pathways, including NF-κB, MAPKs, and the NLRP3 inflammasome, while simultaneously bolstering antioxidant defenses through the Nrf2 pathway. The quantitative data and established experimental protocols provide a solid foundation for its further investigation and development.

For drug development professionals, this compound represents a promising lead compound for therapeutic interventions in a range of inflammatory disorders, from osteoarthritis to neuroinflammation and inflammatory bowel disease. Future research should focus on its pharmacokinetic and pharmacodynamic properties in more complex in vivo models, potential off-target effects, and the development of synthetic analogs with improved efficacy and bioavailability. The multi-target nature of this compound makes it a compelling candidate for treating complex diseases where multiple inflammatory pathways are dysregulated.

References

- 1. This compound suppresses lipopolysaccharide-induced inflammation and oxidative stress in RAW 264.7 macrophages by suppressing the NF-κB, MAPKs and PI3K/Akt pathways and activating Nrf2/HO-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound suppresses lipopolysaccharide-induced inflammation and oxidative stress in RAW 264.7 macrophages by suppressing the NF-κB, MAPKs and PI3K/Akt pathways and activating Nrf2/HO-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Schisandrin protects against ulcerative colitis by inhibiting the SGK1/NLRP3 signaling pathway and reshaping gut microbiota in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Inhibits the IL-1β-Induced Inflammation and Cartilage Degradation via Suppression of MAPK and NF-κB Signal Pathways in Rat Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

Schisandrin A: An In-Depth Technical Guide to its In Vitro Anticancer Potential

Introduction

Schisandrin A, a bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has garnered significant attention in oncological research for its potential as an anticancer agent. Traditionally used in Chinese medicine, recent in vitro studies have elucidated its cytotoxic and cytostatic effects across a spectrum of cancer cell lines. This technical guide provides a comprehensive overview of the in vitro anticancer activities of this compound, with a focus on its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved. This document is intended for researchers, scientists, and professionals in the field of drug development.

Antiproliferative Activity of this compound

This compound has demonstrated significant antiproliferative effects against various cancer cell lines in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values, a common measure of a compound's potency, have been determined in several studies and are summarized below.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 Value (µM) | Reference |

| Breast Cancer | MDA-MB-231 | 26.6092 | [1] |

| MCF-7 | 112.6672 | [1] | |

| T47D | Not specified | [2] | |

| BT-549 | Not specified | [3] | |

| Colorectal Cancer | RKO | 68.65 | [4] |

| SW620 | 85.66 | ||

| SW480 | 87.57 | ||

| DLD-1 | >150 | ||

| Non-Small Cell Lung Cancer | A549 | Not specified | |

| H1975 | Not specified | ||

| Gastric Cancer | AGS | Not specified |

Mechanisms of Anticancer Action

The anticancer effects of this compound are attributed to its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest, thereby inhibiting tumor cell proliferation and survival.

This compound has been shown to trigger apoptosis in various cancer cells through the modulation of key signaling pathways.

-

Mitochondrial-Mediated Pathway: In non-small cell lung cancer cells (A549 and H1975), this compound was found to disrupt the mitochondrial membrane potential and increase the levels of intracellular reactive oxygen species (ROS). This leads to the activation of the intrinsic apoptotic pathway.

-

Regulation of Apoptotic Proteins: Treatment with this compound leads to a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio is a critical event in the induction of apoptosis. Furthermore, this compound treatment results in the cleavage and activation of caspase-3 and PARP, which are key executioners of apoptosis.

-

Wnt/ER Stress Signaling: In triple-negative breast cancer (TNBC) cells, this compound was found to suppress the Wnt signaling pathway and activate endoplasmic reticulum (ER) stress, leading to apoptosis.

-

HSF1 Inhibition: In colorectal cancer cells, this compound acts as an inhibitor of Heat Shock Factor 1 (HSF1), a transcription factor that promotes cancer cell survival. By inhibiting HSF1, this compound downregulates the expression of heat shock proteins like HSP70 and HSP27, contributing to apoptosis.

Caption: this compound-induced apoptotic signaling pathways.

This compound has been observed to halt the progression of the cell cycle, primarily at the G0/G1 or G1/S phase, in several cancer cell lines.

-

Modulation of Cell Cycle Regulators: In T47D breast cancer cells, this compound induced G0/G1 phase arrest by upregulating the expression of CDK inhibitors p21 and p27, and downregulating the expression of cyclin D1, cyclin A, CDK2, and CDK4.

-

Concentration-Dependent Effects: In non-small cell lung cancer cells, lower concentrations (10-20 µM) of this compound predominantly induced G1/S-phase arrest, while higher concentrations (20-50 µM) led to G2/M-phase arrest. This was associated with an increased expression of p53.

Caption: this compound-induced cell cycle arrest mechanism.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to evaluate the anticancer effects of this compound, based on methodologies described in the cited literature.

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5x10³ cells/well) and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of this compound (e.g., 10, 20, 30, 40, 50, 100, 200 µM) or a vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for approximately 4 hours to allow the formation of formazan crystals.

-

Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control group, and the IC50 value is calculated.

Caption: Workflow of the MTT assay for cell viability.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with different concentrations of this compound (e.g., 25, 50, and 100 µM) for a specified time (e.g., 48 hours).

-

Cell Harvesting: After treatment, both floating and adherent cells are collected, washed with cold PBS, and resuspended in binding buffer.

-

Staining: The cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol, typically for 15 minutes in the dark at room temperature.

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

-

Data Analysis: The percentage of apoptotic cells (early and late) is quantified.

This method determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Cells are treated with this compound, harvested, and washed with PBS.

-

Fixation: The cells are fixed in cold 70% ethanol and stored, typically at -20°C overnight.

-

Staining: The fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed by a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

This technique is used to detect and quantify the expression levels of specific proteins.

-

Protein Extraction: After treatment with this compound, cells are lysed to extract total protein. The protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cyclin D1, p21, GAPDH). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The band intensities are quantified using densitometry software, and the expression levels of target proteins are normalized to a loading control (e.g., GAPDH).

Conclusion

In vitro studies have consistently demonstrated the potential of this compound as an anticancer agent. Its ability to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest in a variety of cancer cell lines highlights its multifaceted mechanisms of action. The modulation of key signaling pathways, including those involved in apoptosis and cell cycle regulation, underscores its therapeutic promise. Further preclinical and clinical investigations are warranted to fully evaluate the efficacy and safety of this compound as a novel cancer therapeutic.

References

- 1. Bio-informatics and in Vitro Experiments Reveal the Mechanism of this compound Against MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. snu.elsevierpure.com [snu.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. Schizandrin A exhibits potent anticancer activity in colorectal cancer cells by inhibiting heat shock factor 1 - PMC [pmc.ncbi.nlm.nih.gov]

The Hepatoprotective Mechanisms of Schisandrin A: A Deep Dive into its Molecular Targets

An In-depth Technical Guide for Researchers and Drug Development Professionals

Schisandrin A, a primary bioactive lignan isolated from the fruit of Schisandra chinensis, has garnered significant attention for its potent hepatoprotective properties. This technical guide synthesizes the current understanding of the molecular mechanisms underlying this compound's ability to shield the liver from various insults. We will delve into its key molecular targets, focusing on the modulation of critical signaling pathways involved in oxidative stress, inflammation, and apoptosis. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel therapeutics for liver diseases.

Quantitative Effects of this compound on Key Biomarkers of Liver Injury

This compound has been demonstrated to significantly mitigate liver damage in various preclinical models. The following tables summarize the quantitative data from key studies, illustrating the compound's efficacy in restoring normal liver function and cellular health.

Table 1: Effect of this compound on Serum Markers of Liver Injury

| Model Organism/Cell Line | Inducing Agent | This compound Dosage | Change in ALT Levels | Change in AST Levels | Reference |

| Mice | D-Galactosamine (D-GalN) | Not Specified | Significantly decreased (p<0.01) compared to D-GalN group | Significantly decreased (p<0.01) compared to D-GalN group | [1][2] |

| Mice (MAFLD model) | High-Fat Diet | 25 mg/kg | Reduced average value | Reduced average value | [2] |

| Mice (MAFLD model) | High-Fat Diet | 50 mg/kg & 100 mg/kg | Significantly reduced (P < 0.01) | Significantly reduced (P < 0.01) | [2] |

| Rats (NAFLD model) | High-Fat Diet | 100 mg/kg (as SCP) | Significantly decreased (p < 0.05) | Significantly decreased (p < 0.05) | [3] |

ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; MAFLD: Metabolic Associated Fatty Liver Disease; NAFLD: Nonalcoholic Fatty Liver Disease; SCP: Schisandra chinensis Caulis Polysaccharides.

Table 2: Modulation of Apoptosis-Related Proteins by Schisandrins

| Compound | Cell Line / Model | Treatment | Change in Bcl-2 Expression | Change in Bax Expression | Change in Caspase-3 Expression | Reference |

| This compound | D-GalN-treated mice | This compound pre-treatment | Markedly reduced | - | Significantly decreased pro-caspase-3 | |

| Schisandrin B | AML-12 & RAW 264.7 cells | Schisandrin B treatment | Decreased | Increased | Promoted cleavage | |

| Schisandrin B | HSC-T6 & LX-2 cells | Schisandrin B treatment | Decreased | Increased | Increased cleaved-Caspase-3 | |

| Schisandrin B | L02 cells | D-GalN + Schisandrin B | Increased | Decreased | - |

HSC: Hepatic Stellate Cell.

Table 3: Effect of Schisandrins on Oxidative Stress Markers

| Compound | Model Organism/Cell Line | Inducing Agent | Change in MDA Levels | Change in SOD Activity | Change in GSH-Px Activity | Reference |

| Schisandra chinensis pollen extract | Mice | CCl4 | Decreased | Elevated | Elevated | |

| Schisandrin B | L02 cells | D-GalN | Increased (by D-GalN), prevented by Sch B (p<0.05) | Decreased (by D-GalN), prevented by Sch B (p<0.05) | Decreased (by D-GalN), prevented by Sch B (p<0.05) | |

| Schisandrin B | MAFLD mice | High-Fat Diet | Lowered | Increased | Increased |

MDA: Malondialdehyde; SOD: Superoxide Dismutase; GSH-Px: Glutathione Peroxidase.

Core Signaling Pathways Modulated by this compound

This compound exerts its hepatoprotective effects by targeting multiple signaling pathways that are central to the pathogenesis of liver injury. These include the Nrf2 antioxidant response pathway, the pro-inflammatory NF-κB pathway, and the intrinsic apoptosis pathway.

Activation of the Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of a battery of antioxidant and cytoprotective genes. This compound has been shown to activate this protective pathway.

Caption: this compound-mediated activation of the Nrf2 signaling pathway.

Inhibition of the NF-κB Pro-inflammatory Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that orchestrates the inflammatory response. In response to liver injury, NF-κB is activated, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, which exacerbate liver damage. This compound has been shown to suppress the activation of the NF-κB pathway, thereby mitigating inflammation.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Regulation of the Apoptosis Pathway

Apoptosis, or programmed cell death, is a critical process in liver homeostasis. However, excessive apoptosis contributes to liver damage. The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members (e.g., Bax), are key regulators of apoptosis. This compound has been found to modulate the balance of these proteins and inhibit the activation of caspases, the executioners of apoptosis.

Caption: this compound's regulation of the intrinsic apoptosis pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies commonly employed in the study of this compound's hepatoprotective effects.

Animal Models of Liver Injury

D-Galactosamine (D-GalN)/Lipopolysaccharide (LPS)-Induced Acute Liver Injury: This is a widely used model to mimic acute liver failure.

-

Animals: Typically, male ICR or C57BL/6 mice are used.

-

Induction: A single intraperitoneal (i.p.) injection of D-GalN (e.g., 700-800 mg/kg) and LPS (e.g., 10-100 µg/kg) is administered.

-

This compound Administration: this compound is often administered orally for a number of days prior to the D-GalN/LPS challenge.

-

Endpoint Analysis: Serum levels of ALT and AST are measured, and liver tissues are collected for histopathological examination, Western blotting, and other molecular analyses.

Carbon Tetrachloride (CCl4)-Induced Liver Injury: This model is used to study both acute and chronic liver damage, including fibrosis.

-

Animals: Rats or mice are commonly used.

-

Induction: CCl4 is typically administered via i.p. injection or oral gavage, often diluted in olive oil. The dosing regimen varies depending on whether an acute or chronic model is desired.

-

This compound Administration: Similar to the D-GalN/LPS model, this compound is usually given as a pretreatment.

-

Endpoint Analysis: In addition to liver enzyme analysis and histopathology, markers of fibrosis such as collagen deposition are assessed.

Western Blotting for Protein Expression Analysis

Western blotting is a key technique to quantify the expression levels of proteins within the signaling pathways of interest.

-

Protein Extraction: Liver tissues or cultured cells are lysed using RIPA buffer or other suitable lysis buffers containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a BCA assay or similar method to ensure equal loading.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and then transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated with primary antibodies against the target proteins (e.g., Nrf2, p-NF-κB p65, Bcl-2, Bax, cleaved Caspase-3) overnight at 4°C. Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control such as GAPDH or β-actin.

Caption: A generalized workflow for Western blotting analysis.

Conclusion and Future Directions

This compound demonstrates significant hepatoprotective activity through its multifaceted molecular mechanisms. Its ability to activate the Nrf2 antioxidant pathway, inhibit the pro-inflammatory NF-κB signaling cascade, and regulate the intrinsic apoptosis pathway underscores its potential as a therapeutic agent for the treatment of various liver diseases. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development in this promising area.

Future investigations should focus on elucidating the precise molecular interactions of this compound with its targets, exploring its efficacy in a wider range of liver disease models, and ultimately, translating these preclinical findings into well-designed clinical trials to validate its therapeutic potential in humans. The continued exploration of this compound's hepatoprotective mechanisms will undoubtedly pave the way for novel and effective treatments for liver pathologies.

References

- 1. Schisandrin B Alleviates Lipid Metabolism Disorders and Apoptosis of MAFLD via Modulation of PPARγ-PCK1 and Caspase-3 Signaling Pathways [mdpi.com]

- 2. researchgate.net [researchgate.net]